

# Lazuvapagon for Nocturnal Polyuria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Lazuvapagon |           |
| Cat. No.:            | B608488     | Get Quote |

Disclaimer: This document provides a comprehensive overview of **Lazuvapagon** for nocturnal polyuria research based on publicly available information. As of December 2025, detailed quantitative results and the complete experimental protocol from the Phase 2 clinical trial (NCT03116191) have not been widely disseminated. Therefore, certain sections of this guide, particularly those pertaining to clinical trial data and specific experimental procedures, are based on established methodologies for similar compounds and should be considered representative until formal data is published.

# **Executive Summary**

Nocturnal polyuria, a common cause of nocturia, is characterized by the overproduction of urine during the night. It significantly impacts quality of life, leading to sleep fragmentation and associated health issues. The underlying pathophysiology often involves a disruption in the circadian rhythm of arginine vasopressin (AVP) secretion. Lazuvapagon (formerly SK-1404), a selective vasopressin V2 receptor agonist, is in development for the treatment of nocturnal polyuria. By mimicking the action of endogenous AVP on the renal collecting ducts, Lazuvapagon is expected to increase water reabsorption and reduce nocturnal urine volume. This technical guide provides an in-depth overview of the core scientific and clinical aspects of Lazuvapagon relevant to researchers, scientists, and drug development professionals.

# Mechanism of Action: Vasopressin V2 Receptor Agonism



**Lazuvapagon** is a small molecule agonist of the vasopressin V2 receptor (V2R). The V2R is a G-protein coupled receptor primarily expressed on the basolateral membrane of the principal cells of the kidney's collecting ducts.

# **Signaling Pathway**

The binding of **Lazuvapagon** to the V2R initiates a signaling cascade that ultimately leads to increased water permeability of the collecting duct epithelium. This process is crucial for the concentration of urine and the reduction of urine output.





Click to download full resolution via product page

Caption: Lazuvapagon's mechanism of action via the V2 receptor signaling pathway.



# **Clinical Development for Nocturnal Polyuria**

**Lazuvapagon** has been investigated in a Phase 2 clinical trial for the treatment of nocturia due to nocturnal polyuria in Japanese subjects (NCT03116191). While detailed results are not yet publicly available, the study aimed to assess the efficacy and safety of the compound in this patient population.

#### **Data Presentation**

The following tables represent the anticipated endpoints from the Phase 2 clinical trial of **Lazuvapagon**. Note: The data presented are placeholders and do not reflect actual trial results.

Table 1: Baseline Demographics and Clinical Characteristics



| Characteristic                               | Lazuvapagon<br>(Dose 1)<br>(N=XX) | Lazuvapagon<br>(Dose 2)<br>(N=XX) | Placebo<br>(N=XX)       | Total (N=XX)            |
|----------------------------------------------|-----------------------------------|-----------------------------------|-------------------------|-------------------------|
| Age (years),<br>mean (SD)                    | [Data Not<br>Available]           | [Data Not<br>Available]           | [Data Not<br>Available] | [Data Not<br>Available] |
| Sex, n (%)                                   |                                   |                                   |                         |                         |
| Male                                         | [Data Not<br>Available]           | [Data Not<br>Available]           | [Data Not<br>Available] | [Data Not<br>Available] |
| Female                                       | [Data Not<br>Available]           | [Data Not<br>Available]           | [Data Not<br>Available] | [Data Not<br>Available] |
| Mean Nocturnal<br>Voids, mean<br>(SD)        | [Data Not<br>Available]           | [Data Not<br>Available]           | [Data Not<br>Available] | [Data Not<br>Available] |
| Nocturnal Urine<br>Volume (mL),<br>mean (SD) | [Data Not<br>Available]           | [Data Not<br>Available]           | [Data Not<br>Available] | [Data Not<br>Available] |
| Nocturnal<br>Polyuria Index*,<br>mean (SD)   | [Data Not<br>Available]           | [Data Not<br>Available]           | [Data Not<br>Available] | [Data Not<br>Available] |

<sup>\*</sup>Nocturnal Polyuria Index = Nocturnal Urine Volume / 24-hour Urine Volume

Table 2: Efficacy Endpoints (Change from Baseline at Week X)



| Endpoint                                                  | Lazuvapago<br>n (Dose 1) | Lazuvapago<br>n (Dose 2) | Placebo    | p-value vs.<br>Placebo<br>(Dose 1) | p-value vs.<br>Placebo<br>(Dose 2) |
|-----------------------------------------------------------|--------------------------|--------------------------|------------|------------------------------------|------------------------------------|
| Primary<br>Endpoint                                       |                          |                          |            |                                    |                                    |
| Mean Change in Number of Nocturnal Voids                  | [Data Not                | [Data Not                | [Data Not  | [Data Not                          | [Data Not                          |
|                                                           | Available]               | Available]               | Available] | Available]                         | Available]                         |
| Secondary<br>Endpoints                                    |                          |                          |            |                                    |                                    |
| Mean Change in Nocturnal Urine Volume (mL)                | [Data Not                | [Data Not                | [Data Not  | [Data Not                          | [Data Not                          |
|                                                           | Available]               | Available]               | Available] | Available]                         | Available]                         |
| Mean Change in First Uninterrupted Sleep Period (minutes) | [Data Not                | [Data Not                | [Data Not  | [Data Not                          | [Data Not                          |
|                                                           | Available]               | Available]               | Available] | Available]                         | Available]                         |
| Responder Rate (≥50% reduction in nocturnal voids), n (%) | [Data Not                | [Data Not                | [Data Not  | [Data Not                          | [Data Not                          |
|                                                           | Available]               | Available]               | Available] | Available]                         | Available]                         |

Table 3: Safety and Tolerability



| Adverse Event                              | Lazuvapagon<br>(Dose 1) n (%) | Lazuvapagon<br>(Dose 2) n (%) | Placebo n (%)        |
|--------------------------------------------|-------------------------------|-------------------------------|----------------------|
| Any Adverse Event                          | [Data Not Available]          | [Data Not Available]          | [Data Not Available] |
| Serious Adverse<br>Events                  | [Data Not Available]          | [Data Not Available]          | [Data Not Available] |
| Adverse Events of<br>Special Interest      |                               |                               |                      |
| Hyponatremia (Serum<br>Sodium <130 mmol/L) | [Data Not Available]          | [Data Not Available]          | [Data Not Available] |
| Dry Mouth                                  | [Data Not Available]          | [Data Not Available]          | [Data Not Available] |
| Dizziness                                  | [Data Not Available]          | [Data Not Available]          | [Data Not Available] |

# **Experimental Protocols**

The following section outlines a representative experimental protocol for a Phase 2 clinical trial of a vasopressin V2 receptor agonist, such as **Lazuvapagon**, for nocturnal polyuria. This is based on common practices in the field and should not be considered the definitive protocol for NCT03116191.

# **Study Design and Workflow**





Click to download full resolution via product page

**Caption:** A typical workflow for a Phase 2 clinical trial investigating a new treatment for nocturnal polyuria.



#### **Inclusion and Exclusion Criteria**

#### Inclusion Criteria:

- Male and female subjects aged 20 years and older.
- Diagnosis of nocturia with an average of ≥2 nocturnal voids per night, confirmed by a 3-day bladder diary.
- Diagnosis of nocturnal polyuria, defined as a nocturnal polyuria index (NPI) > 33%.
- Willing and able to provide written informed consent.

#### **Exclusion Criteria:**

- Significant urological conditions other than nocturnal polyuria that could cause nocturia (e.g., severe benign prostatic hyperplasia, overactive bladder, bladder outlet obstruction).
- History of hyponatremia or serum sodium level < 135 mmol/L at screening.</li>
- Uncontrolled hypertension or significant cardiovascular disease.
- Severe renal or hepatic impairment.
- Use of medications known to affect urine production or cause hyponatremia within a specified period before the study.
- Pregnancy or lactation.

## **Efficacy and Safety Assessments**

#### **Efficacy Assessments:**

- Primary Endpoint: Change from baseline in the mean number of nocturnal voids.
- · Secondary Endpoints:
  - Change from baseline in mean nocturnal urine volume.



- Change from baseline in the duration of the first uninterrupted sleep period (FUSP).
- Proportion of patients with a ≥50% reduction in the mean number of nocturnal voids.
- Change from baseline in health-related quality of life scores (e.g., Nocturia Quality of Life questionnaire, N-QoL).

#### Safety Assessments:

- Monitoring of adverse events (AEs) and serious adverse events (SAEs).
- Regular monitoring of serum sodium levels, particularly during the initial phase of treatment.
- Vital signs (blood pressure, heart rate).
- Standard clinical laboratory tests (hematology, clinical chemistry).

### **Future Directions**

The development of selective vasopressin V2 receptor agonists like **Lazuvapagon** represents a targeted approach to the management of nocturnal polyuria. Future research should focus on:

- The public dissemination of the Phase 2 clinical trial results to allow for a thorough evaluation of **Lazuvapagon**'s efficacy and safety profile.
- The design and execution of Phase 3 trials to confirm the findings in a larger and more diverse patient population.
- Investigation into the optimal dosing strategy to maximize efficacy while minimizing the risk of hyponatremia.
- Pharmacokinetic and pharmacodynamic studies to fully characterize the drug's profile in different patient populations.

The successful development of **Lazuvapagon** could provide a valuable new therapeutic option for the millions of individuals affected by nocturnal polyuria.



 To cite this document: BenchChem. [Lazuvapagon for Nocturnal Polyuria: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608488#lazuvapagon-for-nocturnal-polyuria-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com